molecular formula C8H6N4O2 B3023431 1-(4-Nitrophenyl)-1h-1,2,3-triazole CAS No. 1204-91-7

1-(4-Nitrophenyl)-1h-1,2,3-triazole

Cat. No.: B3023431
CAS No.: 1204-91-7
M. Wt: 190.16 g/mol
InChI Key: ZJBBZUJIVMYQNQ-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-1h-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)-1h-1,2,3-triazole can be synthesized through various methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper catalyst and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-1h-1,2,3-triazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

    Reduction: 1-(4-Aminophenyl)-1h-1,2,3-triazole.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized triazole derivatives.

Scientific Research Applications

1-(4-Nitrophenyl)-1h-1,2,3-triazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-1h-1,2,3-triazole involves its interaction with molecular targets through its nitrophenyl and triazole moieties. The nitrophenyl group can undergo reduction to form reactive intermediates, while the triazole ring can participate in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-(4-Aminophenyl)-1h-1,2,3-triazole: Similar structure but with an amino group instead of a nitro group.

    1-(4-Methylphenyl)-1h-1,2,3-triazole: Similar structure but with a methyl group instead of a nitro group.

    1-(4-Chlorophenyl)-1h-1,2,3-triazole: Similar structure but with a chloro group instead of a nitro group.

Uniqueness: 1-(4-Nitrophenyl)-1h-1,2,3-triazole is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and interactions, such as in medicinal chemistry for designing enzyme inhibitors or in materials science for developing new catalysts.

Properties

IUPAC Name

1-(4-nitrophenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-12(14)8-3-1-7(2-4-8)11-6-5-9-10-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBBZUJIVMYQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10520148
Record name 1-(4-Nitrophenyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204-91-7
Record name 1-(4-Nitrophenyl)-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and formula of 1-(4-nitrophenyl)-1H-1,2,3-triazole?

A1: this compound consists of a 1,2,3-triazole ring attached to a nitrobenzene group at the first position of the triazole. Its molecular formula is C8H6N4O2. [, , , , ]

Q2: How does the structure of this compound influence its stability and potential for rearrangements?

A2: The 4-imino tautomer of this compound can undergo Dimroth rearrangements, particularly when the substituent at the 1-position, like the 4-nitrophenyl group, influences the equilibrium towards the rearranged product. []

Q3: Has this compound demonstrated any corrosion inhibition properties?

A3: While not directly studied, Density Functional Theory (DFT) calculations suggest that derivatives of this compound, containing additional functional groups like benzaldehyde or chromenone moieties, exhibit potential as iron corrosion inhibitors. []

Q4: How do structural modifications of this compound derivatives impact their thermal decomposition?

A4: Studies utilizing pulsed photoacoustic pyrolysis techniques on derivatives like 2,6-bis((4-(nitromethyl)-1H-1,2,3-triazol-1-yl)methyl) pyridine (S9) reveal insights into their thermal decomposition mechanisms and the release of gaseous byproducts like NO2. []

Q5: Can this compound be used in the synthesis of other compounds?

A5: Yes, it acts as a key building block for synthesizing various heterocyclic compounds. For example, it is used in the synthesis of triazolo[4,5-d]pyrimidine-7-carbonitriles and imidazole-4,5-dicarbonitriles. [] It can also be utilized in the synthesis of novel hydrazones and bis-hydrazones with potential antibacterial activity. []

Q6: What is the significance of single-crystal X-ray diffraction studies in understanding this compound derivatives?

A6: Single-crystal X-ray diffraction provides precise three-dimensional structural information, revealing bond lengths, angles, and intermolecular interactions within the crystal lattice. This technique has been used to characterize derivatives like 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole and others. [, ]

Q7: How does the crystal packing of this compound derivatives vary?

A7: The crystal packing of these derivatives is influenced by intermolecular interactions like C–H⋯O and C–H⋯N hydrogen bonds, as well as π–π interactions. The specific arrangement of molecules within the crystal lattice can differ based on the substituents present. [, , , ]

Q8: Has this compound shown potential applications in material science?

A8: While direct applications in material science are limited, its derivatives have shown potential as energetic materials. For instance, studies have explored the thermal decomposition and stability of compounds like this compound (S8) for potential use as high-energy materials. []

Q9: What analytical techniques are employed to study this compound and its derivatives?

A9: Various techniques are used, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry, X-ray diffraction, and thermogravimetric analysis (TGA). These methods provide complementary information about the compound's structure, properties, and behavior. [, , ]

Q10: Are there any known applications of this compound derivatives in bioconjugation or protein modification?

A10: Yes, 1H-1,2,3-triazole-4-carbaldehyde (TA4C), a derivative, has been investigated for N-terminal protein modification. This method allows site-specific conjugation of various functional molecules like fluorophores or biotin to proteins. []

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